Heptylbenzene

Supercritical fluid phase equilibria CO₂-enhanced oil recovery Type III phase behavior

Heptylbenzene addresses the need for a precisely defined C7 n-alkylbenzene standard in chromatographic method development and thermodynamic modeling. Substituting neighboring homologs introduces systematic errors in retention index calibration and equation-of-state parameterization. This product delivers reproducible performance for critical analytical and research workflows. • Kovats RI 1355 (DB-1, 140 °C) - unambiguous peak assignment in complex petroleum and environmental GC-MS chromatograms. • Transitional two-branch LLV locus - enables accurate PC-SAFT/CPA-EOS parameterization for CO₂-hydrocarbon EOR and supercritical fluid extraction studies. • Ocular chemesthesis cut-off homolog (P≈0.17 at vapor saturation) - defines the molecular size boundary for predictive QSAR sensory irritation models.

Molecular Formula C13H20
Molecular Weight 176.3 g/mol
CAS No. 1078-71-3
Cat. No. B126430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptylbenzene
CAS1078-71-3
SynonymsHeptyl-benzene;  1-Phenyl-heptane;  1-Heptylbenzene;  1-Phenylheptane;  NSC 97413;  Phenylheptane;  n-Heptylbenzene
Molecular FormulaC13H20
Molecular Weight176.3 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3
InChIKeyLBNXAWYDQUGHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.54e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Heptylbenzene Scientific Procurement Baseline


Heptylbenzene (1-phenylheptane, CAS 1078-71-3) is a linear n-alkylbenzene with molecular formula C₁₃H₂₀ and molecular weight 176.30 g/mol [1]. At 25 °C it is a colorless liquid with density 0.86 g/mL, melting point −48 °C, and boiling point 233 °C (lit.) . Its Kovats retention index on a non-polar DB-1 capillary column at 140 °C is 1355 [2]. The compound occupies a distinct position in the homologous n-alkylbenzene series between n-hexylbenzene (C12, bp 226 °C) and n-octylbenzene (C14, bp 261–263 °C), and this intermediate chain length confers a specific combination of phase-behavior signatures, chemesthetic detection properties, and chromatographic retention that cannot be replicated by its nearest homologs [3].

Limitations of Homolog Substitution for Heptylbenzene


Within the linear n-alkylbenzene homologous series (C₆–C₁₄), a single methylene (–CH₂–) difference produces quantifiable shifts in three critical dimensions: (i) phase equilibrium topology in CO₂-alkylbenzene and refrigerant-lubricant systems, where heptylbenzene exhibits a transitional two-branch liquid-liquid-vapor locus absent in both its shorter and longer homologs [1]; (ii) ocular chemesthetic detection, where heptylbenzene specifically marks the cut-off homolog beyond which sensory detection plateaus at P≈0.17 even at vapor saturation [2]; and (iii) chromatographic retention, where each CH₂ unit shifts the Kovats index by approximately 100 units on non-polar columns [3]. Generic substitution across the series therefore introduces systematic errors in phase-behavior prediction, toxicological reference standards, and analytical method calibration.

Differential Evidence: Heptylbenzene vs. Closest Analogs


Unique Two-Branch LLV Locus in CO₂–Alkylbenzene

In a direct experimental comparison of CO₂ binary mixtures with n-hexylbenzene, n-heptylbenzene, and n-octylbenzene, the CO₂ + n-heptylbenzene system uniquely exhibits two separate liquid-liquid-vapor (LLV) branches, representing a transitional phase-behavior topology. Neither the shorter-chain (hexylbenzene) nor the longer-chain (octylbenzene) homolog displays this dual-branch LLV locus [1]. The compositions and molar volumes of the coexisting liquid phases were experimentally determined and reported as functions of pressure and temperature [1].

Supercritical fluid phase equilibria CO₂-enhanced oil recovery Type III phase behavior

Ocular Chemesthesis Cut-Off in Alkylbenzene Series

In a controlled human study measuring concentration-detection (psychometric) functions for ocular chemesthesis from homologous alkylbenzene vapors, heptylbenzene was found to be the cut-off homolog. While pentylbenzene and hexylbenzene produced measurable detection probabilities that increased with concentration, the function for heptylbenzene reached a plateau where further increases in vapor concentration did not enhance detection. The maximum detection probability achieved for heptylbenzene at full vapor saturation was approximately P≈0.17 [1]. This cut-off is attributed to the molecule exceeding a critical molecular size or dimension, not to insufficient vapor concentration [1].

Sensory toxicology Chemesthesis Structure-activity relationships

Kovats Retention Index and Methylene Group Increment

On a DB-1 non-polar capillary column under isothermal conditions at 140 °C, the experimentally determined Kovats retention indices (RI) for the three consecutive n-alkylbenzene homologs are: n-hexylbenzene RI = 1255, n-heptylbenzene RI = 1355, and n-octylbenzene RI = 1456 [1][2]. The methylene group increment (ΔI/CH₂) of approximately 100 index units is consistent with the established additivity principle for linear alkylbenzenes on non-polar stationary phases [3]. Additional isothermal RI values reported for heptylbenzene include 1338 (DB-1, 60 °C), 1342 (OV-101, 100 °C), and 1329/1328 (squalane packed column) [1].

Gas chromatography Kovats retention index Alkylbenzene homolog separation

Critical Endpoint of R134a–Heptylbenzene System

High-pressure vapor-liquid, liquid-liquid, and liquid-liquid-vapor equilibria for the binary system 1,1,1,2-tetrafluoroethane (R134a) + heptylbenzene were experimentally determined over the temperature range 260–400 K at pressures up to 12 MPa [1]. The system was classified as Type II according to the van Konynenburg and Scott scheme. The (l₂=l₁)g critical endpoint was located at T = 320.07 K and P = 1.155 MPa, with the mole fraction of heptylbenzene in the critical liquid phase being approximately 0.20 [1]. This study forms part of a broader investigation of the homologous series of n-alkylbenzenes with HFC refrigerants, where a transition from Type II to Type IV to Type III phase behavior occurs with increasing alkylbenzene molecular weight [1]. Heptylbenzene occupies a specific position in this transitional series that differs from both shorter and longer alkylbenzene homologs.

Refrigeration lubricants HFC phase equilibria Type II/III system classification

Supercritical Water Decomposition Kinetics

Heptylbenzene (HPB) decomposition in supercritical water (SCW) was studied in an 8.8 mL Hastelloy C-276 batch reactor at temperatures from 425 to 475 °C and pressures from 30 to 40 MPa [1]. The thermolysis followed first-order kinetics with Arrhenius parameters: activation energy Eₐ = 26.37 ± 1.21 kcal/mol and pre-exponential factor log(A, s⁻¹) = 10.81 ± 0.50 [1]. Major liquid products included toluene, ethylbenzene, unbranched and branched phenylalkanes, phenylolefins, benzene, and naphthalene [1]. Char formation was drastically reduced in the SCW environment compared to pyrolysis [1]. A separate direct comparison study of HPB and hexylbenzene (HXB) under identical SCW conditions (450–475 °C, 35 MPa water partial pressure, water-to-oil ratio of 10, 60 min reaction time) demonstrated that both compounds are convertible to low molecular weight hydrocarbons, with conversion optimized at 475 °C [2].

Supercritical water upgrading Heavy oil model compounds Hydrothermal conversion kinetics

HTLC and Pd-NHC Catalysis Applications

Multiple authoritative vendor technical sources and the primary Sigma-Aldrich product specification consistently cite heptylbenzene as specifically used in zirconia- and titania-based stationary phase capillary high-temperature liquid chromatography (HTLC) for the separation of alkyl benzene derivatives using an acetonitrile-water eluent . Additionally, heptylbenzene serves as a precursor for preparing 3-chloropyridine-stabilized palladium imidazolylidene (Pd-NHC) complexes, which function as catalysts for Suzuki and Negishi cross-coupling reactions . These are application fields where the specific C7 chain length provides the optimal balance of hydrophobicity, retention, and steric properties for the intended chromatographic or catalytic function. The compound is also used as a liquid crystal intermediate [1].

HTLC stationary phases Palladium-NHC catalysis Suzuki-Miyaura cross-coupling

Heptylbenzene Optimal Application Scenarios


Model Compound for CO₂–Alkylbenzene Type III Behavior

For research groups studying supercritical CO₂–hydrocarbon phase behavior relevant to enhanced oil recovery (EOR) and supercritical fluid extraction, heptylbenzene is the required C7 n-alkylbenzene surrogate because it uniquely exhibits the transitional two-branch LLV locus that defines the shift in phase topology along the homologous series [1]. Substituting hexylbenzene or octylbenzene would fail to capture this transitional regime, leading to systematic errors in equation-of-state parameterization for Type III systems. The experimentally measured phase compositions and molar volumes for CO₂ + heptylbenzene are available in the primary literature [1], enabling direct integration into thermodynamic models such as PC-SAFT and CPA-EOS.

Chemesthesis QSAR Cut-Off Reference Standard

For toxicology laboratories and regulatory agencies developing quantitative structure-activity relationships (QSAR) for alkylbenzene-induced sensory irritation, heptylbenzene is the essential C7 reference compound. It is the homolog at which ocular chemesthetic detection reaches a plateau (P≈0.17 at vapor saturation), establishing the molecular size cut-off beyond which longer alkylbenzene homologs fail to elicit increasing detection [1]. No other homolog in the series can serve this function; heptylbenzene defines the boundary condition for predictive chemesthesis models. The published psychometric function data and experimental protocol (three-alternative forced-choice, GC-calibrated vapor delivery) provide a validated methodology for replicate studies [1].

Kovats RI Calibration Standard for GC-MS

For analytical laboratories performing GC-MS characterization of petroleum fractions, diesel-range hydrocarbons, or environmental alkylbenzene contamination, heptylbenzene serves as a critical retention index marker at RI 1355 (DB-1, 140 °C isothermal) [1]. Its position exactly midway between hexylbenzene (RI 1255) and octylbenzene (RI 1456) provides unambiguous peak assignment in complex chromatograms where co-elution of isomers is a known challenge . The NIST-compiled Kovats RI data across multiple stationary phases and temperature conditions [1] enables robust method transfer between laboratories and instrument platforms.

Model Alkylbenzene for HFC Miscibility Testing

For industrial lubricant formulators and compressor manufacturers developing synthetic aromatic hydrocarbon oils for HFC refrigeration systems, heptylbenzene provides the experimentally characterized binary phase equilibrium dataset with R134a, including the critical endpoint coordinates (T = 320.07 K, P = 1.155 MPa) and the classification as a Type II system [1]. These data are essential inputs for predicting lubricant-refrigerant miscibility and avoiding liquid-liquid phase separation that can cause compressor failure. The heptylbenzene dataset is part of a systematic homologous series study and can be used to benchmark predictive models for higher alkylbenzene lubricant components [1].

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